5-BROMO-1-(4-CHLOROBENZYL)-3-HYDROXY-3-(1H-INDOL-3-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Overview
Description
5’-Bromo-1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a synthetic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 5’-bromo-1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves several steps. One common synthetic route starts with commercially available 4-bromoaniline. The process includes diazotization, reduction, condensation, cyclization, benzylation, and hydrolysis . The detailed steps are as follows:
- Diazotization of 4-bromoaniline followed by reduction to obtain 4-bromophenylhydrazine.
- Condensation of 4-bromophenylhydrazine with ethyl pyruvate, followed by cyclization to form ethyl 5-bromo-1H-indole-2-carboxylate.
- Benzylation of ethyl 5-bromo-1H-indole-2-carboxylate with 4-chlorobenzyl chloride to obtain N-benzylated ester.
- Hydrolysis of the N-benzylated ester to form the desired carboxylic acid.
- Coupling of the carboxylic acid with appropriate amines using reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl), hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) .
Chemical Reactions Analysis
5’-Bromo-1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu)
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5’-bromo-1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. For example, as an antibacterial agent, it may inhibit bacterial cell wall synthesis or interfere with bacterial DNA replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
5’-Bromo-1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can be compared with other indole derivatives such as:
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: These compounds have shown potent antibacterial activity and are structurally similar.
Indole-3-acetic acid: A naturally occurring plant hormone with a different set of biological activities.
Indole-2-carboxylates: These compounds are used in various synthetic applications and have different functional groups compared to the biindol-2-one structure.
The uniqueness of 5’-bromo-1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-bromo-1-[(4-chlorophenyl)methyl]-3-hydroxy-3-(1H-indol-3-yl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClN2O2/c24-15-7-10-21-18(11-15)23(29,19-12-26-20-4-2-1-3-17(19)20)22(28)27(21)13-14-5-8-16(25)9-6-14/h1-12,26,29H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSPRKRQHQIHLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3(C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=C(C=C5)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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